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Compound of Interest

Compound Name: 2,3,5-Trichloro-6-methylpyridine

CAS No.: 22109-56-4

Cat. No.: B1610052

Get Quote

Executive Summary & Retrosynthetic Analysis
Target Molecule: 2,3,5-Trichloro-6-methylpyridine (Also known as 2-methyl-3,5,6-

trichloropyridine). Significance: This electron-deficient heteroaromatic ring serves as the

scaffold for auxinic herbicides. The presence of the methyl group at position 6 (or 2) allows for

subsequent oxidation to a carboxylic acid, while the trichloro substitution pattern provides

metabolic stability and lipophilicity.

Retrosynthetic Strategy
The synthesis relies on the electrophilic aromatic substitution (EAS) of 2-picoline (2-

methylpyridine). The challenge lies in directing chlorination to the 3, 5, and 6 positions while

preventing:

Side-chain chlorination: Radical chlorination of the methyl group (favored by UV/high temp

without modulation).

Perchlorination: Formation of pentachloropyridine.
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The most robust route utilizes vapor-phase chlorination over a Lewis acid catalyst, which

suppresses free-radical side-chain attack in favor of ring substitution.
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Figure 1: Retrosynthetic pathway highlighting the direct chlorination route from 2-picoline.[1][2]

[3]

Experimental Protocols
Method A: Vapor-Phase Chlorination (Industrial
Standard)
This method is preferred for scale-up as it minimizes solvent waste and maximizes yield

through continuous processing.

Reagents:

Substrate: 2-Picoline (99% purity).

Chlorinating Agent: Chlorine gas (Cl

).
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Diluent: Water vapor or Nitrogen (to moderate exotherm).

Catalyst: Ferric Chloride (FeCl

) supported on Activated Carbon or Silica.

Reactor Setup: A fixed-bed tubular reactor (Inconel or Nickel alloy) packed with the catalyst.

Protocol Steps:

Catalyst Activation: Pre-heat the catalyst bed to 200°C under a nitrogen stream (0.6 L/s) to

remove moisture. Activate with Cl

flow for 1 hour.

Vaporization: Premix 2-picoline and water (molar ratio 1:5 to 1:10). Vaporize this mixture at

250°C.

Note: Water acts as a heat sink and suppresses char formation.

Reaction: Feed the vaporized picoline/water mixture and Cl

gas (molar ratio 1:15 picoline:Cl

) into the reactor.

Temperature Control: Maintain reactor internal temperature between 220°C and 260°C.

Critical: Temperatures >300°C promote side-chain chlorination (trichloromethyl

derivatives).

Quench: Direct the reactor effluent into a cooled scrubber containing aqueous NaOH or

water to trap HCl and condense the chlorinated organics.

Isolation: Separate the organic layer (heavy oil). The crude mixture typically contains 2,3,5-
trichloro-6-methylpyridine (major), 2,3,4,5-tetrachloro-6-methylpyridine, and unreacted

intermediates.
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Method B: Liquid-Phase Catalytic Chlorination (Lab
Scale)
Suitable for smaller batches where vapor-phase equipment is unavailable.

Reagents:

2-Picoline (1.0 eq).

Cl

gas (excess).

Catalyst: AlCl

or FeCl

(0.05 eq).

Solvent: Chlorobenzene or CCl

(optional, can run neat).

Protocol Steps:

Charge a multi-neck flask with 2-picoline and catalyst.

Heat to 70-80°C.

Introduce Cl

gas slowly via a sparger. The reaction is highly exothermic.

Temperature Ramp: As the ring becomes chlorinated, it becomes less reactive. Gradually

increase temperature to 160-180°C over 12-18 hours to drive the reaction to the trichloro

stage.

Monitoring: Monitor via GC. Stop when the peak for 3,5-dichloro-2-methylpyridine disappears

and before tetrachloro species become dominant.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification & Isolation
The crude product from either method is a mixture of isomers.

Fractional Distillation:

Drying: Dry the organic phase over anhydrous MgSO

.

Vacuum Distillation: Perform fractional distillation under reduced pressure (10-20 mmHg).

Fore-run: Lower boiling mono/dichloro picolines.

Main Fraction: 2,3,5-Trichloro-6-methylpyridine (bp ~110-115°C at 15 mmHg).

Residue: Tetrachloro/Pentachloro derivatives.

Crystallization (Optional): If high purity (>99%) is required, the distilled oil can be recrystallized

from methanol or hexane at low temperature (-10°C).

Characterization Data
The following data validates the structure of 2,3,5-trichloro-6-methylpyridine.

Spectral Analysis
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Technique Parameter Observed Data Interpretation

Physical State Appearance
White to pale yellow

low-melting solid

mp 45-48°C (Lit.

varies by purity)

H NMR

(CDCl

, 400 MHz)
2.65 (s, 3H)

Methyl group at C6 (or

C2)

7.85 (s, 1H)
Aromatic proton at C4

(isolated)

C NMR

(CDCl

, 100 MHz)

22.5 (CH

)

Methyl carbon

128.4, 130.1, 145.2,

148.5, 155.0

Aromatic carbons (C-

Cl and C-N)

GC-MS EI (70 eV)
m/z 195, 197, 199

(M+)

Characteristic isotope

pattern for 3 Cl atoms

(3:3:1 ratio)

m/z 160 (M - Cl) Loss of one chlorine
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Figure 2: Continuous process flow diagram for the vapor-phase synthesis.

Safety & Handling
Hazards: Chlorinated pyridines are potent skin sensitizers and lachrymators.
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PPE: Full-face respirator with organic vapor cartridges, chemically resistant gloves

(Nitrile/Viton), and Tyvek suit.

Engineering Controls: All operations involving Cl

gas must be performed in a certified fume hood or closed system with a caustic scrubber for
off-gas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-3-5-trichloro-6-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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